molecular formula C23H25N3O4S2 B11250061 N-(2-methoxyphenyl)-2-{[4-methyl-6-(pyrrolidin-1-ylsulfonyl)quinolin-2-yl]sulfanyl}acetamide

N-(2-methoxyphenyl)-2-{[4-methyl-6-(pyrrolidin-1-ylsulfonyl)quinolin-2-yl]sulfanyl}acetamide

Cat. No.: B11250061
M. Wt: 471.6 g/mol
InChI Key: SFNRSZIFJFAKDV-UHFFFAOYSA-N
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Description

N-(2-METHOXYPHENYL)-2-{[4-METHYL-6-(PYRROLIDINE-1-SULFONYL)QUINOLIN-2-YL]SULFANYL}ACETAMIDE is a complex organic compound that features a quinoline core, a methoxyphenyl group, and a pyrrolidine sulfonyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-METHOXYPHENYL)-2-{[4-METHYL-6-(PYRROLIDINE-1-SULFONYL)QUINOLIN-2-YL]SULFANYL}ACETAMIDE typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Quinoline Core: Starting from aniline derivatives, the quinoline core can be synthesized through a Skraup synthesis or a Friedländer synthesis.

    Introduction of the Pyrrolidine Sulfonyl Group: This step involves the sulfonylation of the quinoline derivative using pyrrolidine sulfonyl chloride under basic conditions.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction.

    Formation of the Final Product: The final step involves the coupling of the intermediate compounds to form the target molecule, often using amide bond formation techniques such as the use of coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and catalytic processes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl group or the sulfur atom.

    Reduction: Reduction reactions could target the sulfonyl group or the quinoline core.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the quinoline and methoxyphenyl moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce desulfonylated derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: May serve as a probe or inhibitor in biochemical assays.

    Medicine: Potential therapeutic agent due to its structural features that may interact with biological targets.

    Industry: Could be used in the development of new materials or as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In a medicinal context, it might interact with enzymes or receptors, inhibiting or modulating their activity. The quinoline core is known for its ability to intercalate with DNA, while the sulfonyl group can form strong interactions with protein targets.

Comparison with Similar Compounds

Similar Compounds

    N-(2-METHOXYPHENYL)-2-{[4-METHYL-6-(PYRROLIDINE-1-SULFONYL)QUINOLIN-2-YL]SULFANYL}ACETAMIDE: can be compared with other quinoline derivatives, such as:

Uniqueness

The uniqueness of N-(2-METHOXYPHENYL)-2-{[4-METHYL-6-(PYRROLIDINE-1-SULFONYL)QUINOLIN-2-YL]SULFANYL}ACETAMIDE lies in its combination of structural features, which may confer specific biological activities or chemical reactivity not found in other compounds.

Properties

Molecular Formula

C23H25N3O4S2

Molecular Weight

471.6 g/mol

IUPAC Name

N-(2-methoxyphenyl)-2-(4-methyl-6-pyrrolidin-1-ylsulfonylquinolin-2-yl)sulfanylacetamide

InChI

InChI=1S/C23H25N3O4S2/c1-16-13-23(31-15-22(27)24-20-7-3-4-8-21(20)30-2)25-19-10-9-17(14-18(16)19)32(28,29)26-11-5-6-12-26/h3-4,7-10,13-14H,5-6,11-12,15H2,1-2H3,(H,24,27)

InChI Key

SFNRSZIFJFAKDV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C1C=C(C=C2)S(=O)(=O)N3CCCC3)SCC(=O)NC4=CC=CC=C4OC

Origin of Product

United States

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